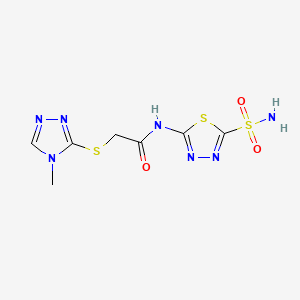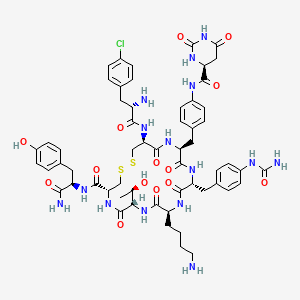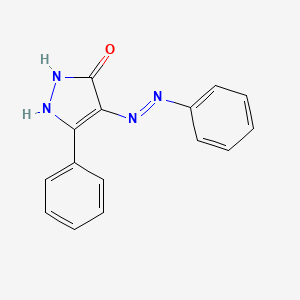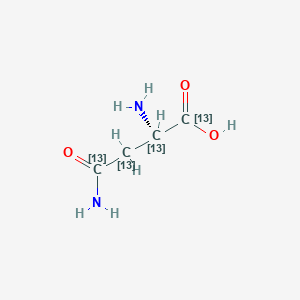
L-Asparagine-1,2,3,4-13C4 (monohydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparagine-1,2,3,4-13C4 (monohydrate) is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is specifically labeled with carbon-13 at the 1, 2, 3, and 4 positions, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine-1,2,3,4-13C4 (monohydrate) involves the incorporation of carbon-13 isotopes into the L-Asparagine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of labeled carbon sources and specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of L-Asparagine-1,2,3,4-13C4 (monohydrate) involves large-scale synthesis using labeled carbon sources. The process includes purification steps to ensure the high isotopic purity of the final product. The compound is then crystallized to obtain the monohydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: L-Asparagine-1,2,3,4-13C4 (monohydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid.
Reduction: Formation of asparaginol.
Substitution: Formation of derivatives by substituting the amide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Aspartic acid.
Reduction: Asparaginol.
Substitution: Various substituted asparagine derivatives.
Applications De Recherche Scientifique
L-Asparagine-1,2,3,4-13C4 (monohydrate) has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of asparagine metabolism.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of amino acid transport mechanisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs containing asparagine.
Industry: Applied in the production of labeled proteins and peptides for research and diagnostic purposes.
Mécanisme D'action
L-Asparagine-1,2,3,4-13C4 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. The labeled carbon atoms allow researchers to track the compound’s incorporation into proteins and other biomolecules. The primary molecular target is asparagine synthase, which catalyzes the conversion of aspartic acid to asparagine. This process is crucial for the synthesis of proteins and the regulation of nitrogen metabolism .
Comparaison Avec Des Composés Similaires
L-Asparagine monohydrate: The non-labeled form of L-Asparagine.
L-Asparagine-13C4 monohydrate: Labeled with carbon-13 at different positions.
L-Asparagine-13C4,15N2,d3 monohydrate: Labeled with carbon-13, nitrogen-15, and deuterium.
Uniqueness: L-Asparagine-1,2,3,4-13C4 (monohydrate) is unique due to its specific labeling at the 1, 2, 3, and 4 positions with carbon-13. This precise labeling allows for detailed metabolic studies and provides insights into the specific pathways and mechanisms involving asparagine. The compound’s high isotopic purity and stability make it a valuable tool in various research fields .
Propriétés
Formule moléculaire |
C4H8N2O3 |
|---|---|
Poids moléculaire |
136.09 g/mol |
Nom IUPAC |
(2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
Clé InChI |
DCXYFEDJOCDNAF-UVYXLFMMSA-N |
SMILES isomérique |
[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N |
SMILES canonique |
C(C(C(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
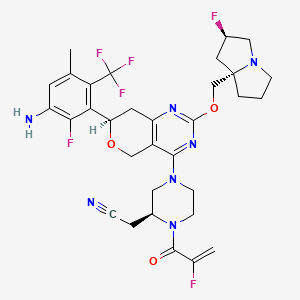

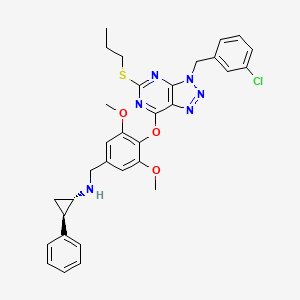


![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
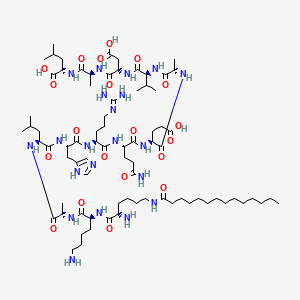
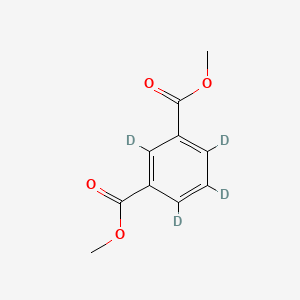
![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
